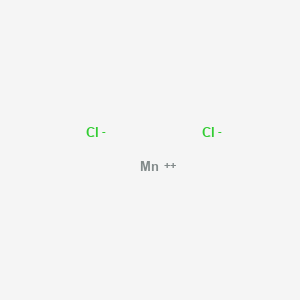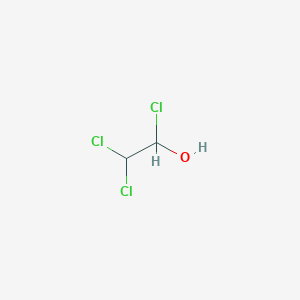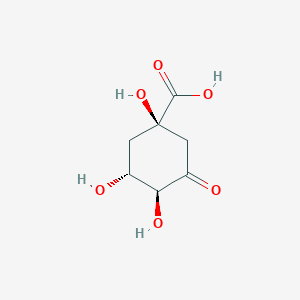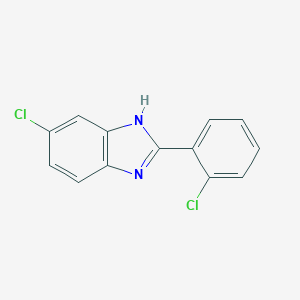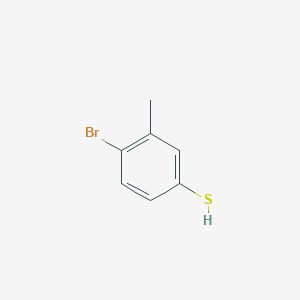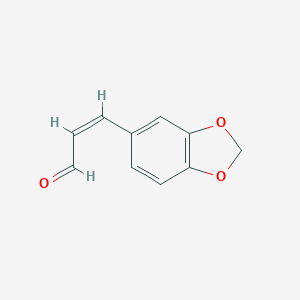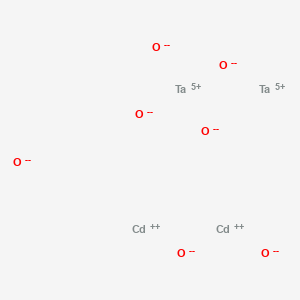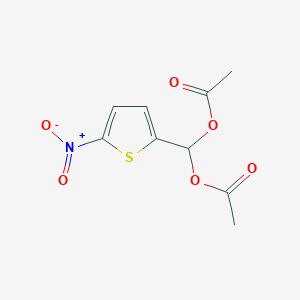
5-Nitrothiophen-2-ylmethylene diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitrothiophen-2-ylmethylene diacetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique properties that make it useful in different areas of study, including biochemistry, pharmacology, and organic chemistry. In
Mechanism Of Action
The mechanism of action of 5-Nitrothiophen-2-ylmethylene diacetate is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in DNA synthesis and repair. This leads to the accumulation of DNA damage and ultimately cell death. The compound has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Biochemical And Physiological Effects
Studies have shown that 5-Nitrothiophen-2-ylmethylene diacetate has a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. It has also been shown to have antimalarial activity, making it a potential candidate for the treatment of malaria.
Advantages And Limitations For Lab Experiments
The advantages of using 5-Nitrothiophen-2-ylmethylene diacetate in lab experiments include its relative ease of synthesis, its stability, and its potential applications in various fields. However, there are also limitations to its use. The compound is toxic and must be handled with care. It also has limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are many potential future directions for research on 5-Nitrothiophen-2-ylmethylene diacetate. One area of interest is the development of new anticancer agents based on the compound. Another area of interest is the use of the compound as a tool for studying protein-ligand interactions and enzyme activity. Additionally, there is potential for the compound to be used in the treatment of other diseases, such as malaria and inflammation.
Conclusion
In conclusion, 5-Nitrothiophen-2-ylmethylene diacetate is a versatile compound with many potential applications in various fields. Its unique properties make it useful in biochemistry, pharmacology, and organic chemistry. While there are limitations to its use, the compound has many advantages and has the potential to be used in the development of new drugs and in the study of protein-ligand interactions and enzyme activity. Future research on this compound is likely to yield many exciting discoveries and applications.
Synthesis Methods
The synthesis of 5-Nitrothiophen-2-ylmethylene diacetate involves the reaction of 5-nitrothiophene-2-carboxylic acid with acetic anhydride in the presence of a catalyst. The reaction produces the desired compound in good yield and purity. This method is relatively simple and efficient, making it suitable for large-scale production.
Scientific Research Applications
5-Nitrothiophen-2-ylmethylene diacetate has been widely studied for its potential applications in various fields. In biochemistry, it has been used as a probe to study protein-ligand interactions and enzyme activity. In pharmacology, it has been investigated for its potential use as an anticancer agent and antimalarial drug. In organic chemistry, it has been used as a building block for the synthesis of other compounds.
properties
CAS RN |
14289-24-8 |
|---|---|
Product Name |
5-Nitrothiophen-2-ylmethylene diacetate |
Molecular Formula |
C9H9NO6S |
Molecular Weight |
259.24 g/mol |
IUPAC Name |
[acetyloxy-(5-nitrothiophen-2-yl)methyl] acetate |
InChI |
InChI=1S/C9H9NO6S/c1-5(11)15-9(16-6(2)12)7-3-4-8(17-7)10(13)14/h3-4,9H,1-2H3 |
InChI Key |
QYESFCLSVSNRTN-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(C1=CC=C(S1)[N+](=O)[O-])OC(=O)C |
Canonical SMILES |
CC(=O)OC(C1=CC=C(S1)[N+](=O)[O-])OC(=O)C |
Other CAS RN |
14289-24-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



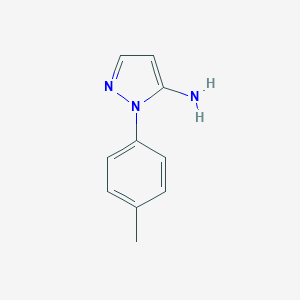

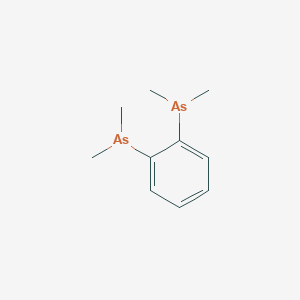

![2-[(Diisopropyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B76306.png)
